2-Bromo-5-fluoro-4-iodophenacyl bromide
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Overview
Description
2-Bromo-5-fluoro-4-iodophenacyl bromide is a chemical compound with the molecular formula C8H4Br2FIO and a molecular weight of 421.83 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacyl group, making it a halogenated aromatic compound .
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-4-iodophenacyl bromide typically involves the bromination, fluorination, and iodination of a phenacyl precursor. The reaction conditions for these halogenation steps often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the aromatic ring . Industrial production methods may involve multi-step synthesis processes, including purification and isolation steps to obtain the final product with high purity .
Chemical Reactions Analysis
2-Bromo-5-fluoro-4-iodophenacyl bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-Bromo-5-fluoro-4-iodophenacyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodophenacyl bromide involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-5-fluoro-4-iodophenacyl bromide can be compared with other halogenated aromatic compounds, such as:
- 2-Bromo-4-iodophenacyl bromide
- 2-Fluoro-4-iodophenacyl bromide
- 2-Bromo-5-fluorophenacyl bromide
These similar compounds share some structural features with this compound but differ in the specific halogenation pattern.
Properties
Molecular Formula |
C8H4Br2FIO |
---|---|
Molecular Weight |
421.83 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-5-fluoro-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |
InChI Key |
NXNQCUBIXPVUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)C(=O)CBr |
Origin of Product |
United States |
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